tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate
Description
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound featuring an imidazo[4,5-c]pyridine core substituted with an iodine atom at position 2 and a tert-butoxycarbonyl (Boc) protecting group at position 3. Its molecular formula is C₁₁H₁₆IN₃O₂, with a molecular weight of 373.17 g/mol. The iodine substituent enhances its reactivity in cross-coupling reactions, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules or radiolabeled probes .
Properties
IUPAC Name |
tert-butyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IN3O2/c1-11(2,3)17-10(16)15-5-4-7-8(6-15)14-9(12)13-7/h4-6H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGZDAGAOWWPJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate typically involves multiple steps, starting with the formation of the imidazo[4,5-c]pyridine core. One common synthetic route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: : This can be achieved through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Esterification: : The carboxylate group is then esterified with tert-butanol to form the tert-butyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic steps, ensuring high purity and yield. The process would be optimized for efficiency, cost-effectiveness, and safety, with rigorous quality control measures in place to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The iodine atom can be oxidized to form iodine-containing derivatives.
Reduction: : The compound can be reduced to remove the iodine atom or modify the imidazo[4,5-c]pyridine ring.
Substitution: : The iodine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine monochloride (ICl).
Reduction: : Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides.
Major Products Formed
Oxidation: : Iodine-containing derivatives, such as iodo-compounds or iodates.
Reduction: : Reduced forms of the compound, potentially leading to the formation of new heterocyclic structures.
Substitution: : Substituted imidazo[4,5-c]pyridine derivatives with different functional groups.
Scientific Research Applications
Tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate: has several applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context of its application, such as its role in inhibiting enzymes or binding to receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, their key properties, and applications:
Key Comparative Insights:
Reactivity and Synthetic Utility :
- The iodo-substituted compound is distinguished by its utility in Suzuki-Miyaura or Ullmann couplings, enabling precise modifications at position 2 .
- In contrast, the methyl-substituted analog (CAS 1312784-89-6) lacks such reactivity but is more stable, with a purity >96% for scalable synthesis .
Pharmaceutical Development :
- The mesylate salt of (3S)-tetrahydrofuran-3-yl (4S)-4-isopropyl-... exhibits superior crystallinity (XRPD-confirmed) and thermal stability (melting point 189°C), addressing formulation challenges posed by hygroscopic free bases .
- The trifluoromethyl analog leverages fluorine’s electron-withdrawing effects to enhance metabolic stability, though its pharmacological profile remains understudied .
Tetrahydrofuran-3-yl groups confer stereochemical complexity (>99.5% enantiomeric purity), critical for target selectivity in SSAO inhibition .
Commercial and Industrial Considerations: Non-iodinated analogs (e.g., tert-Butyl 1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate) are discontinued, highlighting supply chain vulnerabilities for unmodified scaffolds .
Biological Activity
Chemical Structure and Properties
tert-Butyl 2-iodo-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate is a heterocyclic compound characterized by the presence of an imidazo[4,5-c]pyridine ring system. Its molecular formula is with a molecular weight of 323.17 g/mol. The compound features a tert-butyl ester functional group and an iodine substituent at the 2-position of the imidazo ring.
Antimicrobial Activity
Research indicates that imidazopyridine derivatives exhibit significant antimicrobial properties. A study involving various imidazopyridine compounds demonstrated that certain derivatives effectively inhibited bacterial growth, showing potential as antibiotic agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis and function.
Anticancer Properties
Imidazopyridine derivatives have been investigated for their anticancer potential. Specifically, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through modulation of signaling pathways such as AMPK and mTOR. The findings suggest that this compound may similarly affect cell viability and proliferation in cancerous cells.
Neuroprotective Effects
Emerging studies suggest that compounds within the imidazopyridine class may offer neuroprotective benefits. These compounds have been shown to reduce oxidative stress and inflammation in neuronal cells, potentially providing therapeutic avenues for neurodegenerative diseases.
Case Studies
- Case Study on Anticancer Activity : In vitro studies of related imidazopyridine derivatives revealed that they significantly reduced the viability of glioma cells by inducing necroptosis and autophagy. These findings highlight the potential for developing new anticancer therapies based on this scaffold.
- Case Study on Antimicrobial Efficacy : A series of synthesized imidazopyridines were evaluated against various bacterial strains. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as effective antimicrobial agents.
Table: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism of Action | IC50/ED50 Values |
|---|---|---|---|
| Antimicrobial | Imidazopyridines | Inhibition of DNA synthesis | 1-10 µM |
| Anticancer | Various Derivatives | Induction of apoptosis via AMPK/mTOR pathway | 0.05 - 10 µM |
| Neuroprotective | Imidazopyridines | Reduction of oxidative stress | Not specified |
Pharmacological Insights
The pharmacological evaluation of this compound has revealed promising results in animal models for its anti-inflammatory properties. The compound's ability to modulate inflammatory cytokines suggests potential applications in treating chronic inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
